molecular formula C10H10N2O B1582277 2-cyano-N-(2-methylphenyl)acetamide CAS No. 59736-34-4

2-cyano-N-(2-methylphenyl)acetamide

Cat. No.: B1582277
CAS No.: 59736-34-4
M. Wt: 174.2 g/mol
InChI Key: YNVNCLRDLWQWAA-UHFFFAOYSA-N
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Description

2-Cyano-N-(2-methylphenyl)acetamide is an organic compound with the molecular formula C10H10N2O. It is a derivative of acetamide, where the acetamide group is substituted with a cyano group and a 2-methylphenyl group.

Scientific Research Applications

2-Cyano-N-(2-methylphenyl)acetamide has several applications in scientific research:

Safety and Hazards

2-Cyano-N-(2-methylphenyl)acetamide is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-methylphenyl)acetamide can be achieved through the cyanoacetylation of 2-methylaniline with cyanoacetic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide and a catalyst like 4-dimethylaminopyridine in a solvent such as dimethylformamide . The reaction conditions generally include stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of solvent recovery systems and waste management protocols would be essential to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methylphenyl)acetamide involves its ability to interact with nucleophiles and electrophiles due to the presence of the cyano and acetamide groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with potential biological activity. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N-(2-methylphenyl)acetamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in the physical and chemical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

2-cyano-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-4-2-3-5-9(8)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVNCLRDLWQWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308045
Record name 2-cyano-N-(2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59736-34-4
Record name 59736-34-4
Source DTP/NCI
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Record name 2-cyano-N-(2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyano-N-(2-methylphenyl)acetamide
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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